TAK-659 Hydrochloride
Descripción
Role of SYK Signaling in B-cell Receptor Pathway Dysregulation
Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in the signal transduction of various immune cells, including B-cells. nih.govpatsnap.com It is an essential component of the B-cell receptor (BCR) signaling pathway. aacrjournals.orgfrontiersin.org Upon antigen binding to the BCR, SYK is activated and initiates a signaling cascade that leads to B-cell proliferation, differentiation, and survival. patsnap.comaacrjournals.org
Dysregulation of the BCR signaling pathway, often involving aberrant SYK activity, is a hallmark of several B-cell malignancies. aacrjournals.org In many of these cancers, there is an upregulation of SYK mRNA and protein levels, as well as constitutive activation of the kinase. aacrjournals.orgashpublications.org This leads to uncontrolled B-cell growth and survival, contributing to the pathogenesis of diseases like diffuse large B-cell lymphoma (DLBCL), follicular lymphoma (FL), and chronic lymphocytic leukemia (CLL). aacrjournals.orgonclive.com The central role of SYK in these processes makes it a compelling target for cancer therapy. aacrjournals.orghaematologica.org
FLT3 Mutations and Overexpression in Hematological Malignancies
Fms-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that is vital for the normal development of hematopoietic stem and progenitor cells. medchemexpress.com In the context of hematological malignancies, particularly acute myeloid leukemia (AML), FLT3 is frequently overexpressed and mutated. ashpublications.orgfrontiersin.orgresearchgate.net High levels of FLT3 expression are detected in the majority of AML patient blasts. ashpublications.orgnih.gov
The most common mutations in FLT3 are internal tandem duplications (ITD) within the juxtamembrane domain, found in about 20-25% of AML patients, and point mutations in the tyrosine kinase domain (TKD), present in approximately 5-10% of cases. ashpublications.orgfrontiersin.org These mutations lead to the constitutive, ligand-independent activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell proliferation and survival. frontiersin.org The presence of FLT3-ITD mutations, in particular, is associated with a high leukemic burden and a poor prognosis in AML. ashpublications.orgresearchgate.net
Rationale for Dual SYK/FLT3 Inhibition in Cancer Therapy
The rationale for developing dual inhibitors of SYK and FLT3 stems from the significant roles both kinases play in the pathogenesis of various hematological malignancies. researchgate.net Aberrant signaling from both SYK and FLT3 can drive the growth and survival of cancer cells. researchgate.net In diseases like AML, both SYK and FLT3-mediated signaling pathways can be active. ascopubs.org
By simultaneously targeting both kinases, a dual inhibitor like TAK-659 offers the potential for a broader and more potent anti-cancer effect. researchgate.net This approach could be particularly beneficial in malignancies where both pathways are active or in cases where tumors develop resistance to a single-target inhibitor by upregulating an alternative signaling pathway. Furthermore, preclinical studies have suggested that dual inhibition may also have immunomodulatory effects by reducing immunosuppressive cell populations. aacrjournals.org
Overview of Kinase Inhibitor Development in Oncology
The development of kinase inhibitors has revolutionized cancer treatment over the past few decades. scielo.brnih.gov Kinases are a large family of enzymes that play a central role in regulating numerous cellular processes, and their dysregulation is a common feature of many cancers. nih.gov The approval of imatinib (B729) in 2001, a Bcr-Abl tyrosine kinase inhibitor for chronic myeloid leukemia, marked a paradigm shift towards targeted cancer therapies. nih.gov
Since then, a multitude of kinase inhibitors targeting various kinases such as EGFR, ALK, and BRAF have been developed and approved for a wide range of cancers. jci.org These inhibitors are broadly categorized into small-molecule kinase inhibitors (SMKIs) and monoclonal antibodies. mdpi.com The development of these targeted therapies has been driven by an increasing understanding of the molecular drivers of cancer, allowing for more personalized treatment approaches. scielo.br However, challenges such as drug resistance remain a significant hurdle in the field. nih.govmdpi.com
Historical Context of TAK-659 Hydrochloride Research
The development of TAK-659, also known as mivavotinib, emerged from the growing understanding of the roles of SYK and FLT3 in cancer. researchgate.netnih.gov Scientists at Takeda designed and optimized a novel series of heteroaromatic pyrrolidinone SYK inhibitors using structure-based drug design, which led to the selection of TAK-659. nih.govbioworld.com It was identified as a potent, oral, and reversible dual inhibitor of both SYK and FLT3. researchgate.netaacrjournals.org
Preclinical studies demonstrated its inhibitory activity in various B-cell malignancy models, including DLBCL and CLL cell lines. aacrjournals.org The first-in-human clinical trial for TAK-659 (NCT02000934) was an open-label, dose-escalation study initiated to evaluate its safety and efficacy in adult patients with advanced solid tumors and lymphoma malignancies. hra.nhs.uk This was followed by other trials, including a Phase 1b/2 study in patients with relapsed or refractory AML (NCT02323113). researchgate.netascopubs.org
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
6-[[(1R,2S)-2-aminocyclohexyl]amino]-7-fluoro-4-(1-methylpyrazol-4-yl)-1,2-dihydropyrrolo[3,4-c]pyridin-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN6O.ClH/c1-24-8-9(6-21-24)15-13-10(7-20-17(13)25)14(18)16(23-15)22-12-5-3-2-4-11(12)19;/h6,8,11-12H,2-5,7,19H2,1H3,(H,20,25)(H,22,23);1H/t11-,12+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCFBXMEFRIEGV-ZVWHLABXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)NC4CCCCC4N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)C2=NC(=C(C3=C2C(=O)NC3)F)N[C@@H]4CCCC[C@@H]4N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClFN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action of Tak 659
Dual Inhibition of SYK and FLT3 Kinases
TAK-659 was specifically designed to potently inhibit both SYK and FLT3 kinases. researchgate.net In biochemical assays, TAK-659 inhibits purified SYK and FLT3 enzymes with IC50 values of 4.3 nM and 4.6 nM, respectively. medchemexpress.comascopubs.org This demonstrates its high potency against both targets. The compound exhibits more than 50-fold selectivity for SYK and FLT3 over a large panel of other protein kinases, highlighting its specificity. ascopubs.org
Downstream Signaling Pathway Modulation
By inhibiting SYK, TAK-659 effectively blocks the signaling cascade downstream of the B-cell receptor. medchemexpress.com In preclinical studies, treatment with TAK-659 resulted in a dose-dependent reduction in the phosphorylation of key downstream signaling molecules such as BTK, NFκB, ERK1/2, and STAT3 following BCR stimulation. medchemexpress.com This inhibition of SYK-mediated signaling ultimately leads to the induction of apoptosis in malignant B-cells. medchemexpress.com
Similarly, by inhibiting FLT3, TAK-659 disrupts the proliferative signals driven by both wild-type and mutated FLT3. In preclinical models, TAK-659 has been shown to inhibit the growth of FLT3-dependent cell lines. medchemexpress.com
Preclinical Research on Tak 659
In Vitro Studies in Hematological Malignancy Cell Lines
In vitro studies have demonstrated the potent anti-proliferative effects of TAK-659 across a range of hematological malignancy cell lines. In cultured human tumor cells, TAK-659 effectively inhibited the growth of hematopoietic-derived cell lines with EC50 values ranging from 11 to 775 nM in sensitive systems like DLBCL and AML. ascopubs.org The compound has shown potent activity against both SYK-dependent and FLT3-dependent cell lines. bioworld.com For instance, TAK-659 demonstrated potent tumor growth inhibition in the FLT3-dependent MV4-11 xenograft model. medchemexpress.com Furthermore, in primary CLL cells, TAK-659 was shown to inhibit SYK activation, BCR signaling, and chemotaxis. medchemexpress.com
Synergistic Effects of TAK-659 Hydrochloride in Co-Culture Models
In Vivo Studies in Animal Models of Hematological Malignancies
The anti-tumor efficacy of TAK-659 has been confirmed in various in vivo animal models. Daily oral administration of TAK-659 has demonstrated significant tumor growth inhibition in xenograft models of both DLBCL and AML. ascopubs.orgashpublications.org For example, in an AML cell-line xenograft model with a FLT3-ITD mutation (MV-4-11), daily oral administration of 60 mg/kg TAK-659 resulted in 96% tumor growth inhibition. ascopubs.org In a model with wild-type FLT3 (KG-1), the same dose led to 66% tumor growth inhibition. ascopubs.org In a murine model of Epstein-Barr virus-associated lymphoma, TAK-659 treatment prevented splenomegaly and tumor development by inhibiting SYK phosphorylation and inducing apoptosis in tumor cells. asm.org
Preclinical Evaluation in Solid Tumor Models
The potential utility of TAK-659 has also been explored in solid tumor models. aacrjournals.org Emerging data suggests a role for SYK signaling in the growth of certain solid tumors, including breast and ovarian cancers. aacrjournals.org In ex vivo colony formation assays using 31 different human tumor xenografts, TAK-659 showed concentration-dependent inhibition of tumor colony growth in models of gastric, breast, and ovarian cancers. aacrjournals.org Furthermore, daily oral administration of TAK-659 led to significant antitumor activity in primary human tumor models of gastric, pancreatic, triple-negative breast cancer (TNBC), and ovarian cancers. aacrjournals.org Interestingly, anti-tumor activity was also observed in a TNBC xenograft model that does not express total SYK, suggesting a potential immunomodulatory mechanism of action. aacrjournals.org
Clinical Development of Tak 659 Hydrochloride
Phase I/II Clinical Trials in Hematological Malignancies
A first-in-human, Phase 1 dose-escalation and expansion study (NCT02000934) was conducted to assess the safety, tolerability, and preliminary efficacy of TAK-659 in patients with relapsed/refractory solid tumors and B-cell lymphomas. aacrjournals.orghra.nhs.uk In this study, the maximum tolerated dose (MTD) was determined to be 100 mg once daily. aacrjournals.org The study showed that TAK-659 has single-agent activity in patients with various B-cell lymphomas. aacrjournals.orgnih.gov
A separate Phase 1b study (NCT02323113) investigated TAK-659 in patients with relapsed/refractory AML. haematologica.orgnih.govnih.gov This study evaluated both once-daily (QD) and twice-daily (BID) dosing regimens. nih.gov
Pharmacodynamic Assessments in Clinical Trials
Clinical Investigations in Solid Tumors
The clinical development of TAK-659 has also extended to solid tumors. aacrjournals.org A Phase 1b study (NCT02834247) evaluated the combination of TAK-659 with the immune checkpoint inhibitor nivolumab (B1139203) in patients with advanced solid tumors. ascopubs.org Preclinical data had suggested a synergistic effect between TAK-659 and anti-PD-1 therapy. ascopubs.org Another Phase 1 study (NCT03756818) investigated the combination of TAK-659 and paclitaxel (B517696) in patients with taxane-refractory advanced solid tumors, based on preclinical evidence that SYK inhibition could enhance paclitaxel cytotoxicity. ascopubs.orgnih.gov
Research Findings from Clinical Trials
Efficacy in Relapsed/Refractory Lymphomas
A subsequent Phase 2 study (NCT03123393) in patients with relapsed or refractory DLBCL, however, did not proceed to the second stage due to a lack of sufficient efficacy in the initial stage. ashpublications.org
Combination Therapy Studies
The Phase 1b study combining TAK-659 with nivolumab (B1139203) in advanced solid tumors showed that the combination was tolerable at certain dose levels. ascopubs.org One patient with metastatic breast cancer who had received multiple prior therapies achieved a partial response. ascopubs.org
The Phase 1 trial of TAK-659 with paclitaxel (B517696) in taxane-refractory solid tumors demonstrated that the combination was well-tolerated and showed preliminary modest efficacy. ascopubs.org In 44 evaluable patients, 9% had a partial response and 27% had stable disease. ascopubs.org
Data Tables
| Model System | Cancer Type | Key Finding | Reference |
|---|---|---|---|
| Hematopoietic-derived cell lines | DLBCL, AML | Inhibited growth with EC50 values from 11 to 775 nM. | ascopubs.org |
| MV-4-11 xenograft (FLT3-ITD) | AML | 96% tumor growth inhibition at 60 mg/kg daily. | ascopubs.org |
| KG-1 xenograft (WT FLT3) | AML | 66% tumor growth inhibition at 60 mg/kg daily. | ascopubs.org |
| Murine model of EBV-associated lymphoma | Lymphoma | Prevented splenomegaly and tumor development. | asm.org |
| Human tumor xenografts | Gastric, Breast, Ovarian Cancer | Concentration-dependent inhibition of tumor colony growth. | aacrjournals.org |
| Trial Identifier | Disease | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
|---|---|---|---|---|---|
| NCT02000934 | Diffuse Large B-cell Lymphoma (DLBCL) | 43 | 28% | 19% | aacrjournals.org |
| NCT02000934 | Follicular Lymphoma (FL) | 9 | 89% | 22% | aacrjournals.org |
| NCT02323113 | Acute Myeloid Leukemia (AML) | 33 | 15% | 3% (one CR) | nih.gov |
Q & A
Q. What are the primary molecular targets of TAK-659 hydrochloride, and how are their inhibitory potencies determined?
this compound is a dual inhibitor of spleen tyrosine kinase (SYK) and fms-related tyrosine kinase 3 (FLT3), with IC50 values of 3.2 nM and 4.6 nM, respectively. Inhibitory potency is determined using kinase assays in a reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 10 μM <sup>33</sup>P-ATP. Dose-response curves are generated using serial compound dilutions (0.5% DMSO final concentration), with IC50 values calculated via nonlinear regression analysis of cell viability data .
Q. How does this compound achieve selectivity for SYK and FLT3 over other kinases?
Selectivity profiling involves screening against 290+ protein kinases. TAK-659 exhibits >50-fold selectivity for SYK and FLT3 over other kinases. This is validated using kinase activity assays and structural analysis, where co-crystal structures guide drug design to optimize binding specificity .
Q. What in vitro models are appropriate for evaluating TAK-659's efficacy in hematological malignancies?
Key models include:
- OCI-LY10 cells (SYK-dependent diffuse large B-cell lymphoma) for proliferation assays.
- Primary chronic lymphocytic leukemia (CLL) cells to assess apoptosis induction and B-cell receptor (BCR) signaling inhibition.
- MV4-11 cells (FLT3-dependent acute myeloid leukemia) for dose-response studies. Cell viability is measured via MTS assay (OD490 nm), with EC50 values normalized to DMSO-treated controls .
Q. What are the recommended storage and solubility protocols for this compound?
Store lyophilized powder at -20°C (stable for 3 years) or dissolved in DMSO at -80°C (stable for 1 year). For experiments, dissolve in DMSO to 2.5 mM, with sonication recommended to ensure homogeneity .
Advanced Research Questions
Q. How should pharmacokinetic (PK) studies be designed for TAK-659 in preclinical models?
- Animal models : Use athymic nude mice with FLT3-dependent xenografts (e.g., MV4-11).
- Dosing : Administer 10–60 mg/kg orally (QD) in 0.5% carboxymethylcellulose.
- PK parameters : Measure plasma/urine exposure (AUCtau), peak-trough ratios (3.2–4.2), and renal clearance (CLr ≈30–34% of total clearance). Steady-state accumulation (2.1–2.6x) is observed after 15 days .
Q. What experimental approaches assess TAK-659's impact on tumor-microenvironment interactions?
- Co-culture assays : Primary CLL cells with bone marrow stromal cells (BMSCs) to evaluate survival signals and chemoresistance.
- Chemotaxis assays : Measure inhibition of CXCL12/CXCL13-induced migration.
- T-cell activation : Verify minimal effect on TCR signaling using primary T cells .
Q. How can target engagement and downstream signaling inhibition be validated in cellular assays?
Q. What strategies address contradictory data on TAK-659's effects in non-tumor cells?
Studies show TAK-659 spares non-tumor cells (e.g., primary T cells, solid tumor lines). To resolve contradictions:
- Compare viability assays (MTS vs. Annexin V/PI).
- Use transcriptomics to identify differential signaling pathways in resistant cells .
Q. How to investigate resistance mechanisms in SYK/FLT3-dependent cancers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
